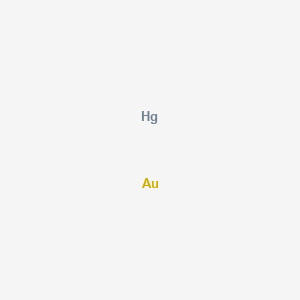

Gold;mercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

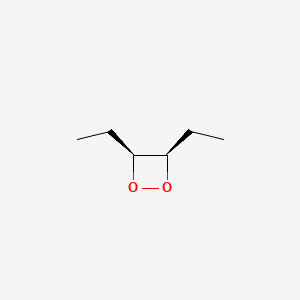

Gold;mercury, commonly known as gold amalgam, is a compound formed by the combination of gold and mercury. This amalgam is notable for its unique properties and historical significance in various applications, particularly in gold extraction and dentistry. The amalgamation process involves the dissolution of gold in mercury, resulting in a mixture that can be easily separated to extract pure gold.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gold amalgam is typically prepared by mixing gold particles with mercury. The process involves the following steps:

Obtaining Mercury: Mercury is obtained from cinnabar (mercury sulfide) through heating and condensation.

Creating the Amalgam: Gold particles are mixed with mercury in a controlled environment.

Heating the Amalgam: The amalgam is gently heated in a retort or sealed container to vaporize the mercury, leaving behind pure gold.

Industrial Production Methods: In industrial settings, gold amalgamation is used in small-scale artisanal mining. Crushed ore is washed over mercury-coated copper sheets, and fine gold particles form an amalgam with the mercury. The amalgam is then scraped off, and the gold is separated by heating and evaporating the mercury .

Chemical Reactions Analysis

Types of Reactions: Gold amalgam undergoes several types of chemical reactions, including:

Oxidation: Mercury in the amalgam can oxidize to form mercuric oxide (HgO) when heated with oxygen.

Reduction: Reducing agents such as tin (Sn²⁺) and iron (Fe²⁺) can reduce mercury in the amalgam to its metallic form.

Substitution: Mercury can react with other metals to form different amalgams.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen and nitric acid are commonly used to oxidize mercury.

Reducing Agents: Tin and iron are used to reduce mercury to its metallic form.

Major Products:

Mercuric Oxide (HgO): Formed when mercury is oxidized.

Metallic Mercury: Formed when mercury is reduced by reducing agents.

Scientific Research Applications

Gold amalgam has a wide range of scientific research applications:

Chemistry: Used in analytical chemistry for the extraction and purification of gold.

Biology: Studied for its toxicological effects and interactions with biological systems.

Medicine: Historically used in dental fillings due to its malleability and durability.

Industry: Employed in small-scale gold mining and extraction processes.

Mechanism of Action

Gold amalgam can be compared with other metal amalgams, such as:

Silver Amalgam: Used in dental fillings, similar to gold amalgam but with different mechanical properties.

Copper Amalgam: Used in various industrial applications, but less common than gold and silver amalgams.

Uniqueness: Gold amalgam is unique due to its historical significance in gold extraction and its use in dentistry. Unlike other amalgams, gold amalgam has been extensively studied for its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .

Comparison with Similar Compounds

- Silver Amalgam

- Copper Amalgam

- Zinc Amalgam

Gold amalgam’s ability to form stable mixtures with gold and its historical and industrial significance make it a compound of great interest in scientific research and practical applications.

Properties

CAS No. |

76614-14-7 |

|---|---|

Molecular Formula |

AuHg |

Molecular Weight |

397.56 g/mol |

IUPAC Name |

gold;mercury |

InChI |

InChI=1S/Au.Hg |

InChI Key |

MHAOVLQYUNAHGO-UHFFFAOYSA-N |

Canonical SMILES |

[Au].[Hg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)

![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)

![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)